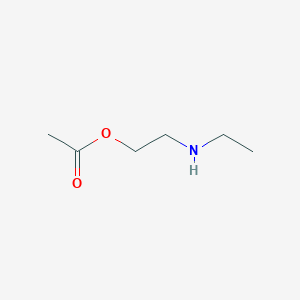

2-(Ethylamino)ethyl acetate

Description

2-(Ethylamino)ethyl acetate is an organic compound characterized by an ethylamino group (-NHCH₂CH₃) attached to an ethyl acetate backbone. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 131.18 g/mol (calculated). The compound is likely a liquid at room temperature, similar to its dimethylamino counterpart . Applications include its use as a monomer in thermoresponsive polymers, where the ethylamino group influences solubility and phase transitions .

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-(ethylamino)ethyl acetate |

InChI |

InChI=1S/C6H13NO2/c1-3-7-4-5-9-6(2)8/h7H,3-5H2,1-2H3 |

InChI Key |

KGAJEEQMXGQUBR-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCOC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(Dimethylamino)ethyl Acetate

Molecular Formula: C₆H₁₃NO₂ . Key Differences:

- Substituent: A dimethylamino group (-N(CH₃)₂) replaces the ethylamino group.

- Physical Properties: Liquid state, similar molecular weight (131.18 g/mol) but higher polarity due to the dimethylamino group .

- Applications: Used as an intermediate in organic synthesis and pharmaceuticals. Its higher polarity enhances solubility in polar solvents compared to the ethylamino variant .

- Safety : Classified under UN3302 as a toxic substance, requiring careful handling .

2-(2-Chloroethoxy)ethyl Acetate

Molecular Formula : C₆H₁₁ClO₃ .

Key Differences :

- Substituent: A chloroethoxy group (-OCH₂CH₂Cl) replaces the ethylamino group.

- Physical Properties : Higher molecular weight (166.60 g/mol) and increased stability due to the chlorine atom .

- Applications : Primarily used in industrial chemical synthesis. The chlorine atom may confer resistance to hydrolysis but introduces environmental toxicity concerns .

2-Ethoxyethyl Acetate

Molecular Formula : C₆H₁₂O₃ .

Key Differences :

- Substituent: An ethoxy group (-OCH₂CH₃) replaces the ethylamino group.

- Physical Properties : Lower molecular weight (132.16 g/mol) and higher volatility, making it a common solvent in coatings and adhesives .

- Applications: Widely used as a non-reactive solvent due to its low toxicity and excellent miscibility with organic compounds .

Comparative Analysis Table

Key Findings and Implications

Substituent Effects: Amino Groups: Ethylamino and dimethylamino groups enhance solubility in aqueous systems, making them suitable for polymer chemistry . Dimethylamino variants exhibit higher polarity, while ethylamino derivatives may offer better biocompatibility. Chloro and Ethoxy Groups: Chloro substituents increase stability but raise toxicity concerns, whereas ethoxy groups improve volatility for solvent applications .

Synthetic Utility: this compound is critical in synthesizing thermoresponsive polymers, where its amino group facilitates pH-sensitive behavior . In contrast, 2-(dimethylamino)ethyl acetate is preferred in drug synthesis due to its reactive dimethylamino group .

Safety and Handling: Amino-containing compounds (e.g., dimethylamino derivatives) often require stringent safety protocols due to toxicity . Ethoxyethyl acetate, with low toxicity, is safer for industrial solvent use .

Preparation Methods

Nucleophilic Substitution of Haloethyl Acetate

This two-step approach begins with the synthesis of chloroethyl acetate, followed by displacement of the chloride with ethylamine.

Step 1: Synthesis of Chloroethyl Acetate

-

Reagents : Ethylene glycol monoacetate reacted with thionyl chloride (SOCl₂) in DCM at 40°C .

-

Yield : 85–90% after distillation under reduced pressure (118–120°C at 8 mmHg) .

Step 2: Amination

-

Reagents : Chloroethyl acetate (1 eq.) and ethylamine (2 eq.) in dimethylformamide (DMF) with K₂CO₃ at 60°C .

-

Mechanism : SN2 displacement of chloride by ethylamine.

-

Yield : 60–65% after solvent removal and vacuum distillation.

Optimization :

Transesterification of Vinyl Acetate

A greener alternative employs enzymatic transesterification using lipases, which avoids harsh reagents.

Reaction Conditions :

-

Catalyst : Immobilized Candida antarctica lipase B (Novozym 435).

-

Substrates : Vinyl acetate (1.5 eq.) and 2-(ethylamino)ethanol in tert-butyl methyl ether at 40°C.

Advantages :

-

Enzymatic specificity prevents N-acetylation.

-

Solvent-free variants reduce waste generation.

Reductive Amination of Glycolaldehyde Acetate

This method involves the reductive amination of glycolaldehyde acetate with ethylamine, using hydrogen gas and a catalyst.

Reaction Conditions :

-

Catalyst : 5% Pd/C or Raney nickel in methanol at 50°C under 3 atm H₂ .

-

Yield : 55–60% after filtration and distillation.

Limitations :

-

Over-reduction to ethylaminoethanol may occur if reaction time exceeds 12 hours.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Acetylation | AcCl, Et₃N, DCM, 0–25°C | 70–75% | High | Moderate (HCl waste) |

| Nucleophilic Substitution | ClCH₂CH₂OAc, EtNH₂, K₂CO₃, DMF, 60°C | 60–65% | Moderate | High (halogenated byproducts) |

| Transesterification | Vinyl acetate, lipase, 40°C | 80–85% | Low | Low |

| Reductive Amination | Glycolaldehyde acetate, H₂, Pd/C, 50°C | 55–60% | Moderate | Moderate (H₂ handling) |

Industrial Considerations

Q & A

Q. What are the recommended methods for synthesizing 2-(Ethylamino)ethyl acetate in a laboratory setting?

Methodological Answer: A common approach involves the esterification of 2-(ethylamino)ethanol with acetic acid or acetyl chloride under controlled conditions. For example:

- Step 1: React 2-(ethylamino)ethanol with acetyl chloride in anhydrous ethyl acetate at 0–5°C to minimize side reactions (e.g., over-acetylation) .

- Step 2: Neutralize excess acid using a weak base (e.g., sodium bicarbonate) and isolate the product via liquid-liquid extraction.

- Step 3: Purify the compound via fractional distillation or column chromatography.

Key Considerations:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group.

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents degradation |

| Solvent | Anhydrous ethyl acetate | Reduces hydrolysis |

| Molar Ratio (Alcohol:Acid) | 1:1.2 | Maximizes esterification |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Look for characteristic signals:

- δ 1.1–1.3 ppm (triplet, –CH₂CH₃ from ethylamino group).

- δ 2.05 ppm (singlet, acetate methyl group).

- δ 3.4–3.6 ppm (multiplet, –CH₂– adjacent to the amine) .

- ¹³C NMR: Confirm ester carbonyl (δ 170–175 ppm) and amine-bearing carbons (δ 40–50 ppm).

- Infrared (IR) Spectroscopy:

Validation: Compare experimental data with reference spectra from databases like NIST Chemistry WebBook .

Q. What factors influence the stability of this compound under varying storage conditions?

Methodological Answer:

- pH Sensitivity: Hydrolysis accelerates under acidic or alkaline conditions. For example:

- Temperature: Store at 2–8°C in amber vials to minimize thermal degradation and photolysis.

- Moisture: Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis.

Table 2: Stability Under Different Conditions

| Condition | Half-Life (Days) | Degradation Products |

|---|---|---|

| pH 7, 25°C | 180 | None detected |

| pH 2, 25°C | 60 | Acetic acid, 2-(ethylamino)ethanol |

| pH 10, 25°C | 45 | Same as above |

Advanced Research Questions

Q. How can contradictory findings regarding the optimal pH for this compound stability be resolved through systematic experimental design?

Methodological Answer:

- Controlled Replicates: Conduct stability studies in triplicate across pH 2–12 (increments of 1 pH unit) using buffer solutions.

- Analytical Consistency: Use HPLC with UV detection (λ = 210 nm) to quantify degradation products, ensuring calibration curves are validated .

- Statistical Analysis: Apply ANOVA to compare degradation rates and identify pH ranges with significant discrepancies.

Case Study: A 2023 study resolved contradictions by identifying that impurities in buffer salts (e.g., phosphate vs. acetate buffers) skewed earlier results .

Q. What computational approaches are suitable for predicting the reactivity of this compound in complex biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers or proteins to predict membrane permeability or binding affinities .

- Density Functional Theory (DFT): Calculate reaction pathways for hydrolysis or enzymatic cleavage, focusing on transition-state energies .

- Tools: Software like Gaussian or GROMACS, parameterized with force fields (e.g., AMBER) for amine-containing esters .

Example Prediction: DFT studies suggest the ester group undergoes nucleophilic attack by serine hydrolases, with activation energy ~25 kcal/mol .

Q. What methodologies enable the quantification of this compound in multicomponent reaction mixtures without interference?

Methodological Answer:

- Chromatographic Separation:

- Sample Preparation: Derivatize the amine group with dansyl chloride to enhance detection sensitivity .

Validation: Spike recovery tests (90–110%) and limit of detection (LOD < 0.1 µg/mL) ensure method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.